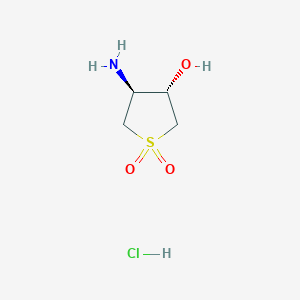

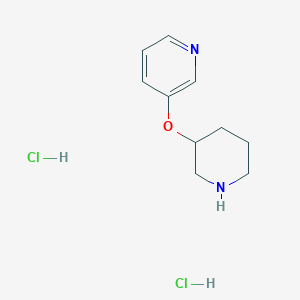

![molecular formula C8H17Cl2N3 B1390000 [2-(3,5-二甲基吡唑-1-基)乙基]-甲基胺二盐酸盐 CAS No. 1185293-63-3](/img/structure/B1390000.png)

[2-(3,5-二甲基吡唑-1-基)乙基]-甲基胺二盐酸盐

描述

“2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a compound with the molecular formula C10H11N3 . It has a molecular weight of 173.21 g/mol . The compound is characterized by a flat and rigid structure, and thermal stability .

Synthesis Analysis

The synthesis of a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been achieved under facile, extremely mild, and greener reaction conditions with excellent yields . The chemical structures were established on the basis of a combined use of IR, NMR (1H, 13C) spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction . The InChI code for the compound is 1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 .Chemical Reactions Analysis

The compounds were evaluated for their antibacterial, DNA photocleavage, and anticancer activities . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 30.7 Ų and a rotatable bond count of 1 . It has a XLogP3-AA value of 2, indicating its lipophilicity .科学研究应用

生物酶抑制

与[2-(3,5-二甲基吡唑-1-基)乙基]-甲基胺二盐酸盐类似的化合物已被研究其抑制各种人重组碱性磷酸酶的潜力,包括非组织特异性、肠道、胎盘和生殖细胞碱性磷酸酶。 这表明该化合物也可能作为这些酶的抑制剂,这可能对研究和治疗这些酶失调的疾病有影响 .

晶体学和结构分析

相关化合物的结构特征已通过晶体学分析,这表明[2-(3,5-二甲基吡唑-1-基)乙基]-甲基胺二盐酸盐也可能适合此类研究。 了解晶体结构对于药物设计和预测生物活性至关重要 .

杂环化学

该化合物的结构包含一个吡唑环,这是一种杂环化学中的常见结构单元。 它可用于合成更复杂的杂环体系,这些体系在药物和农药中很常见 .

抗寄生虫活性

含有吡唑的化合物以其抗利什曼原虫和抗疟疾活性而闻名。 因此,[2-(3,5-二甲基吡唑-1-基)乙基]-甲基胺二盐酸盐也可能被研究其潜在的抗寄生虫特性,这可能导致针对寄生虫感染的新疗法 .

神经毒性研究

类似的化合物已被研究其对脑组织中酶活性和氧化应激参数的神经毒性作用。 这表明[2-(3,5-二甲基吡唑-1-基)乙基]-甲基胺二盐酸盐可能在神经毒性和神经药理学研究中应用 .

作用机制

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride acts as an electrophile in organic synthesis. It is able to react with nucleophiles, such as amines and alcohols, to form new compounds. This reaction is known as nucleophilic substitution. [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride is also able to react with electrophiles, such as alkenes and alkynes, to form new compounds. This reaction is known as electrophilic addition.

Biochemical and Physiological Effects

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to reduce inflammation and to have antioxidant properties. In addition, [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride has been shown to have anti-cancer properties, as well as anti-diabetic and anti-obesity effects.

实验室实验的优点和局限性

[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride has several advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of reactions. It is also relatively inexpensive and easily accessible. In addition, it is relatively stable and can be stored for long periods of time. However, [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride can be toxic if not handled properly, and it can react with certain compounds to form potentially hazardous products.

未来方向

The future of [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride in scientific research and laboratory experiments is promising. It has a wide range of potential applications, including the synthesis of new compounds, the development of catalytic systems, and the study of its biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride and to develop new methods for its synthesis. Other potential future directions include the development of new uses for [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride, such as in the production of pharmaceuticals and agrochemicals, and the exploration of its potential therapeutic applications.

安全和危害

属性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-7-6-8(2)11(10-7)5-4-9-3;;/h6,9H,4-5H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDDYXUHEHAODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

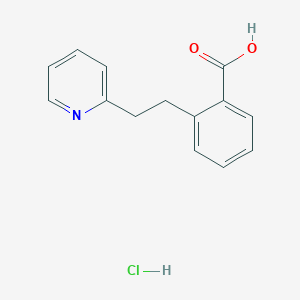

![N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1389918.png)

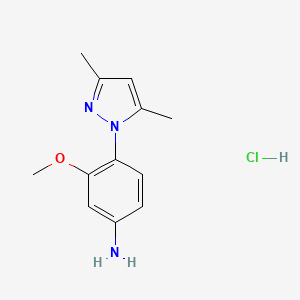

![{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389919.png)

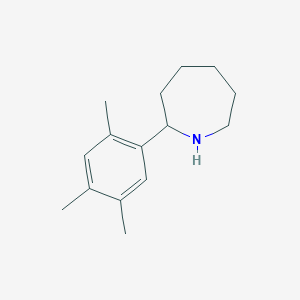

![Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1389930.png)

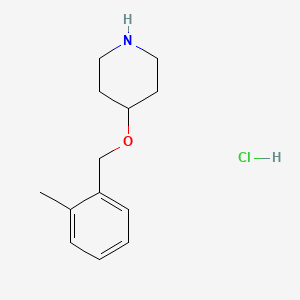

![{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389932.png)

![2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389934.png)

![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)

![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)